6-chloro-9,14,15-trimethyl-2-thia-4,5,9,11,18-pentazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,10,12(17),13,15-heptaen-7-one
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Overview
Description
3-chloro-5,8,9-trimethyl-3,5-dihydro-4H-pyridazino[4’,3’:5,6][1,4]thiazino[2,3-b]quinoxalin-4-one is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple fused rings, including pyridazine, thiazine, and quinoxaline moieties. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5,8,9-trimethyl-3,5-dihydro-4H-pyridazino[4’,3’:5,6][1,4]thiazino[2,3-b]quinoxalin-4-one typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, such as substituted quinoxalines and thiazines, which are then fused under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate ring closure and fusion reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5,8,9-trimethyl-3,5-dihydro-4H-pyridazino[4’,3’:5,6][1,4]thiazino[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen or addition of hydrogen, which can affect the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent due to its unique structure.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-chloro-5,8,9-trimethyl-3,5-dihydro-4H-pyridazino[4’,3’:5,6][1,4]thiazino[2,3-b]quinoxalin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific biological context and the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring systems, such as:
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles: Known for their fluorescence properties and biological activities.
Coumarin derivatives: Notable for their biological and pharmaceutical properties.
Indole derivatives: Widely studied for their diverse biological activities.
Uniqueness
What sets 3-chloro-5,8,9-trimethyl-3,5-dihydro-4H-pyridazino[4’,3’:5,6][1,4]thiazino[2,3-b]quinoxalin-4-one apart is its unique combination of fused rings, which may confer distinct electronic and steric properties, potentially leading to unique biological activities and applications .
Properties
Molecular Formula |
C15H12ClN5OS |
---|---|
Molecular Weight |
345.8g/mol |
IUPAC Name |
6-chloro-9,14,15-trimethyl-2-thia-4,5,9,11,18-pentazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,10,12(17),13,15-heptaen-7-one |
InChI |
InChI=1S/C15H12ClN5OS/c1-6-4-8-9(5-7(6)2)18-15-13(17-8)21(3)10-11(22)12(16)19-20-14(10)23-15/h4-5,12H,1-3H3 |
InChI Key |
KMBHMVVLDGEEQI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)N(C4=C(S3)N=NC(C4=O)Cl)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)N(C4=C(S3)N=NC(C4=O)Cl)C |
Origin of Product |
United States |
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